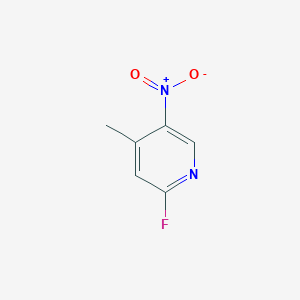

2-Fluoro-4-metil-5-nitropiridina

Descripción general

Descripción

L-dC, también conocido como L-3,4-dihidroxifenilalanina, es un derivado de aminoácido que se produce naturalmente. Es un precursor de varios neurotransmisores importantes, incluyendo la dopamina, la norepinefrina y la epinefrina. L-dC se encuentra comúnmente en las semillas de la planta Mucuna pruriens y se utiliza en el tratamiento de la enfermedad de Parkinson debido a su capacidad para cruzar la barrera hematoencefálica y convertirse en dopamina.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Fluoro-4-methyl-5-nitropyridine exhibit promising anticancer properties. For instance, research involving the synthesis of imidazopyridines showed that certain compounds could effectively disrupt the PD-1/PD-L1 complex, which is crucial in cancer immunotherapy. Binding studies indicated that these compounds could inhibit tumor growth by enhancing the immune response against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study indicated that nitropyridine derivatives, including 2-Fluoro-4-methyl-5-nitropyridine, displayed significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Agrochemicals

Pesticide Development

In agrochemical research, 2-Fluoro-4-methyl-5-nitropyridine has been explored as a potential building block for developing new pesticides. Its structural properties allow for modifications that can enhance the efficacy and selectivity of herbicides or insecticides. Studies have shown that introducing fluorine atoms can improve the metabolic stability of agrochemical agents .

Herbicide Formulations

The compound has been incorporated into formulations aimed at controlling weed species resistant to traditional herbicides. The addition of 2-Fluoro-4-methyl-5-nitropyridine enhances the herbicidal activity through improved absorption and translocation within plant tissues .

Materials Science

Polymer Chemistry

2-Fluoro-4-methyl-5-nitropyridine is used in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. It serves as a monomer or co-monomer in the production of polymers that exhibit improved thermal stability and chemical resistance .

Dyes and Pigments

The compound has applications in dye chemistry, where it is utilized to synthesize new colorants with unique properties. Research indicates that derivatives can produce vibrant colors while maintaining stability under various environmental conditions, making them suitable for industrial applications .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Imidazopyridine Derivative 1 | Anticancer | 25 | |

| Imidazopyridine Derivative 2 | Antibacterial | 15 | |

| Fluorinated Pesticide | Herbicidal | 30 |

Table 2: Applications in Agrochemicals

| Application Type | Description | Efficacy |

|---|---|---|

| Pesticide | Development of new formulations | Improved stability |

| Herbicide | Control of resistant weed species | Enhanced absorption |

Case Studies

Case Study 1: Anticancer Research

A significant study published in a peer-reviewed journal highlighted the synthesis and evaluation of various nitropyridine derivatives, including 2-Fluoro-4-methyl-5-nitropyridine, for their ability to disrupt PD-L1 interactions in cancer therapy. The results indicated a strong potential for these compounds as therapeutic agents against specific cancer types .

Case Study 2: Agrochemical Innovations

Research conducted on the use of 2-Fluoro-4-methyl-5-nitropyridine in developing new herbicides demonstrated its effectiveness against common agricultural weeds. Field trials showed a marked reduction in weed populations compared to control treatments, indicating its viability as an active ingredient in commercial herbicide formulations .

Mecanismo De Acción

L-dC ejerce sus efectos principalmente a través de su conversión a dopamina en el cerebro. La enzima descarboxilasa aromática L-aminoácido cataliza esta conversión. La dopamina luego actúa sobre los receptores de dopamina para ejercer sus efectos, que incluyen la modulación del movimiento, el estado de ánimo y la cognición. Las vías involucradas incluyen las vías dopaminérgicas en el cerebro, como la vía nigroestriatal, que es crucial para el control motor.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

L-dC se puede sintetizar a través de varios métodos. Una ruta sintética común implica la hidroxilación de L-tirosina utilizando tirosina hidroxilasa. Esta enzima cataliza la conversión de L-tirosina a L-dC bajo condiciones específicas, incluyendo la presencia de oxígeno, tetrahidrobiopterina e iones de hierro.

Métodos de producción industrial

La producción industrial de L-dC a menudo implica la extracción de fuentes naturales como las semillas de Mucuna pruriens. Las semillas se procesan utilizando métodos como la maceración en frío, la extracción Soxhlet o la cromatografía líquida de alto rendimiento (HPLC) para aislar y purificar L-dC. La eficiencia de la extracción puede variar dependiendo del método utilizado, siendo la maceración en frío en una mezcla de metanol-agua uno de los más efectivos .

Análisis De Reacciones Químicas

Tipos de reacciones

L-dC experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: L-dC se puede oxidar para formar dopaquinona, que luego sufre polimerización para formar melanina.

Descarboxilación: En presencia de la enzima descarboxilasa aromática L-aminoácido, L-dC se descarboxila para formar dopamina.

Sustitución: L-dC puede participar en reacciones de sustitución donde sus grupos hidroxilo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Descarboxilación: Esta reacción generalmente ocurre en presencia de la enzima descarboxilasa aromática L-aminoácido.

Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada, como halógenos o agentes alquilantes.

Productos principales

Dopaquinona: Formada a través de la oxidación.

Dopamina: Formada a través de la descarboxilación.

Derivados sustituidos: Formados a través de reacciones de sustitución.

Comparación Con Compuestos Similares

L-dC a menudo se compara con otros compuestos similares como:

L-tirosina: Un precursor de L-dC y otras catecolaminas.

D-dC: El enantiómero de L-dC, que es menos activo biológicamente.

Dopamina: El producto directo de la descarboxilación de L-dC, que no puede cruzar la barrera hematoencefálica tan eficazmente como L-dC.

L-dC es único en su capacidad para cruzar la barrera hematoencefálica y servir como un precursor directo de la dopamina, lo que lo hace particularmente valioso en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson.

Actividad Biológica

2-Fluoro-4-methyl-5-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

2-Fluoro-4-methyl-5-nitropyridine is characterized by the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 158.12 g/mol

Mechanisms of Biological Activity

Research indicates that 2-Fluoro-4-methyl-5-nitropyridine exhibits various biological activities, particularly in cancer research and neuropharmacology. Its nitro group and fluorine substitution play crucial roles in modulating its interaction with biological targets.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound, focusing on its ability to inhibit specific kinases and induce apoptosis in cancer cells.

- Inhibition of c-Met Kinase :

- Apoptosis Induction :

Structure-Activity Relationship (SAR)

The biological activity of 2-Fluoro-4-methyl-5-nitropyridine can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve the compound's ability to cross biological membranes.

- Nitro Group Positioning : The position of the nitro group relative to other substituents affects the compound's reactivity and binding affinity to target proteins.

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the cytotoxic effects of 2-Fluoro-4-methyl-5-nitropyridine against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results demonstrated significant dose-dependent cytotoxicity, with IC values ranging from 10 μM to 14 μM across different cell lines, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Studies

In neuropharmacology, derivatives of 2-Fluoro-4-methyl-5-nitropyridine were assessed for their ability to penetrate the blood-brain barrier and modulate potassium channels. PET imaging studies showed promising results for brain uptake and activity against demyelinating conditions .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-fluoro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQWXVTBOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382487 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-47-5 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.